molecular formula C11H15ClFN3 B6267412 1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride CAS No. 1379956-24-7

1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride

Cat. No.: B6267412
CAS No.: 1379956-24-7
M. Wt: 243.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride is a synthetic compound belonging to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

The synthesis of 1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoroindazole.

    Formation of the Butan-2-amine Side Chain: The butan-2-amine side chain is introduced through a series of reactions, including alkylation and amination.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.

These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Scientific Research Applications

1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride can be compared with other indazole derivatives, such as:

    1H-indazole-3-carboxamide: Known for its anti-inflammatory properties.

    5-nitro-1H-indazole: Exhibits antimicrobial activity.

    1H-indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

The presence of the fluorine atom and the butan-2-amine side chain in this compound distinguishes it from these similar compounds, providing unique chemical and biological properties .

Properties

CAS No.

1379956-24-7

Molecular Formula

C11H15ClFN3

Molecular Weight

243.7

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.